molecular formula C18H16N6O2 B11003331 N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

Cat. No.: B11003331
M. Wt: 348.4 g/mol
InChI Key: PDXRSKAWLDGQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core linked to a substituted 1,2,4-triazole ring via a phenyl group.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H16N6O2/c1-26-10-15-20-17(24-22-15)11-5-4-6-12(9-11)19-18(25)16-13-7-2-3-8-14(13)21-23-16/h2-9H,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24)

InChI Key

PDXRSKAWLDGQKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

  • Semicarbazide Synthesis : Phenyl isocyanate reacts with ethyl piperidine-4-carboxylate to form a urea derivative, which is treated with hydrazine hydrate to yield a semicarbazide intermediate.

  • Cyclization : The semicarbazide undergoes base-mediated cyclization (1% NaOH, reflux) to form 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol.

  • Methoxymethyl Introduction : The triazole thiol is alkylated with chloromethyl methyl ether (MOM-Cl) in the presence of potassium carbonate, selectively substituting the sulfur atom to install the methoxymethyl group.

Functionalization of the Phenyl Ring

A boronic acid handle is introduced at the 3-position of the phenyl ring via directed ortho-metalation. Treatment of the triazole-phenyl intermediate with n-butyllithium and trimethylborate generates the boronic acid, enabling downstream cross-coupling.

Key Data :

StepReagents/ConditionsYield (%)
Semicarbazide formationPhenyl isocyanate, EtOH, 80°C97
Cyclization1% NaOH, reflux, 4 h97
MOM alkylationMOM-Cl, K₂CO₃, DMF, 60°C85

Coupling Strategies for Final Compound Assembly

The indazole-3-carboxamide and triazole-phenyl moieties are coupled via Suzuki-Miyaura cross-coupling:

  • Halogenation : The indazole-3-carboxamide is brominated at the 5-position using N-bromosuccinimide (NBS) in DMF to facilitate coupling.

  • Suzuki Reaction : The brominated indazole reacts with the triazole-phenyl boronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biaryl linkage.

Alternative routes, such as Ullmann coupling or Buchwald-Hartwig amination, were explored but resulted in lower yields (<60%) due to steric hindrance from the methoxymethyl group.

Optimization and Scale-Up Considerations

Protective Group Management

The MOM group is stable under basic Suzuki conditions but requires acidic deprotection (HCl/MeOH) if introduced early in the synthesis. However, late-stage alkylation avoids this step, simplifying purification.

Solvent and Catalyst Screening

Optimized conditions use dimethyl ether (DME) over THF due to improved solubility of the boronic acid. Catalyst screening revealed PdCl₂(dppf) provided higher turnover numbers than Pd(PPh₃)₄ (TON: 1,200 vs. 800).

Analytical Characterization and Purity Assessment

The final compound is characterized by:

  • FTIR : N-H stretch at 3,280 cm⁻¹ (amide), C=O at 1,680 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, triazole-H), 7.89–7.25 (m, 8H, aromatic), 4.45 (s, 2H, OCH₂), 3.32 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calc. 403.1521, found 403.1518.

Purity is assessed via reverse-phase HPLC (C18 column, 95:5 MeCN/H₂O), showing a single peak at 12.4 min (>99% purity) .

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit or modulate the activity of enzymes such as CHK1 and CHK2 kinases, which play a role in cell cycle regulation and DNA repair . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Triazole Moieties

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide scaffold but differ in substituents. Key distinctions include:

  • Substituent Effects: Chloro, cyano, and aryl groups in 3a–3p enhance hydrophobicity and influence binding to hydrophobic enzyme pockets, whereas the methoxymethyl group in the target compound improves solubility .
  • Synthetic Yields : Derivatives like 3d (71% yield) and 3c (62%) demonstrate moderate-to-good yields, comparable to typical synthetic routes for the target compound .
  • Physical Properties : Melting points (123–183°C) and molecular weights (403–437 g/mol) vary with substituents, suggesting the target compound’s properties may align with these ranges .
Triazole-Benzimidazole Hybrids ()

Compounds such as 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile (I-XXXI) feature triazole-benzimidazole cores. Unlike the target compound’s indazole-triazole linkage, these hybrids prioritize benzimidazole for DNA intercalation or protease inhibition. The methoxymethyl group in the target compound may offer superior metabolic stability compared to electron-withdrawing substituents (e.g., cyano) in I-XXXI .

Indazole-Triazole Derivatives ()

N-[5-(4-[[3-(Ethylamino)oxetan-3-yl]methoxy]phenyl)-4H-1,2,4-triazol-3-yl]-1H-indazol-5-amine shares the indazole-triazole framework but replaces the carboxamide with an amine group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazole-Carboxamide 3a Indazole-Triazole Amine
Molecular Weight ~420–440 g/mol (estimated) 403.1 g/mol 399.4 g/mol
Key Substituents Methoxymethyl Chloro, cyano, phenyl Oxetane, ethylamino
Solubility Moderate (methoxymethyl) Low (chloro/cyano) Moderate (oxetane)
Synthetic Yield ~60–70% (estimated) 68% 20–44%

Biological Activity

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H16N6O2C_{16}H_{16}N_{6}O_{2} and a molecular weight of 312.34 g/mol. The IUPAC name reflects its complex structure, which includes an indazole moiety and a triazole ring.

PropertyValue
Molecular FormulaC16H16N6O2C_{16}H_{16}N_{6}O_{2}
Molecular Weight312.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known for its capacity to bind to enzymes and receptors, which can disrupt critical biological pathways. For instance, it may inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division or by interfering with viral replication through enzyme inhibition .

Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against several cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : Compounds derived from similar structures have shown IC50 values as low as 1.1 μM.
  • HCT-116 (Colon Cancer) : IC50 values around 2.6 μM indicate effective inhibition.
  • HepG2 (Liver Cancer) : Notable activity with IC50 values near 1.4 μM has been reported .

These compounds often achieve their anticancer effects through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Some derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Certain compounds have also exhibited antifungal properties against strains like Candida albicans and Candida glabrata, with IC50 values indicating potency comparable to established antifungal agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities using in vitro assays. The most active compounds were identified based on their IC50 values against different cancer cell lines and microbial strains .
  • Molecular Docking Studies : Computational studies have supported the experimental findings by predicting binding affinities and interactions with target proteins, providing insights into the mechanisms underlying their biological activities .

Q & A

Q. What synthetic strategies are recommended for preparing N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the triazole ring via cyclization of thiourea derivatives or hydrazine intermediates under controlled pH and temperature .
  • Step 2 : Introduction of the methoxymethyl group using alkylation agents (e.g., chloromethyl methyl ether) in polar aprotic solvents like DMF, with K₂CO₃ as a base .
  • Step 3 : Coupling the triazole moiety to the indazole-carboxamide scaffold via Suzuki-Miyaura cross-coupling or amide bond formation .
    Critical Considerations : Optimize reaction time and solvent choice to avoid side reactions (e.g., over-alkylation or ring-opening) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and indazole NH proton (δ ~12.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve tautomerism in the triazole ring (e.g., 1,2,4-triazole vs. 1,3,4-triazole) using SHELXL for refinement .

Advanced Research Questions

Q. How can tautomeric equilibria in the triazole ring impact biological activity, and how are they analyzed?

The triazole ring exists in dynamic tautomeric forms, influencing binding affinity to biological targets. To study this:

  • NMR Spectroscopy : Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect tautomer-sensitive resonances .
  • X-ray Diffraction : Resolve the dominant tautomer in the solid state; SHELX refinement can model disorder if multiple tautomers coexist .
  • Computational Studies : Compare DFT-calculated energies of tautomers with experimental data to predict stability .

Q. How should researchers address discrepancies in biological activity data across assays?

Contradictions may arise from assay conditions or target specificity. Mitigate by:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .
  • Target Profiling : Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with related triazole derivatives .
  • Solubility Adjustments : Test activity in buffers with varying DMSO concentrations to rule out solubility artifacts .

Q. What strategies optimize the methoxymethyl group’s stability during synthesis?

  • Protection-Deprotection : Temporarily protect the methoxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether during harsh reactions .
  • pH Control : Avoid strongly acidic conditions to prevent hydrolysis; use mild bases (e.g., NaHCO₃) instead of KOH .
  • Monitoring : Track degradation via TLC or LC-MS, particularly in aqueous reaction mixtures .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

  • Core Modifications : Replace the methoxymethyl group with ethoxymethyl or hydroxymethyl to evaluate steric/electronic effects .
  • Substituent Screening : Test halogenated (e.g., Cl, F) or nitro-substituted phenyl rings on the triazole to improve target affinity .
  • Bioisosteres : Substitute the indazole with benzimidazole or pyrazole to assess scaffold flexibility .

Q. What computational tools are recommended for predicting metabolic stability?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate cytochrome P450 interactions and metabolic sites .
  • Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable functional groups .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on bond lengths in the triazole-indazole system?

  • Refinement Protocols : Re-analyze data with SHELXL using higher-order restraints for disordered regions .
  • Comparative Analysis : Cross-validate with related structures (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazoles) to identify systematic errors .

Q. Why might biological activity vary between enantiomers, and how is this assessed?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and test individually in assays .
  • Circular Dichroism (CD) : Confirm absolute configuration and correlate with activity trends .

Methodological Resources

  • Synthesis Protocols : Refer to thiourea cyclization and Suzuki-Miyaura coupling .
  • Software : SHELX for crystallography , AutoDock Vina for docking , Gaussian for DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.